molecular formula C17H15BrN4OS2 B2557090 (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448075-21-5

(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2557090
CAS No.: 1448075-21-5
M. Wt: 435.36
InChI Key: IDGFBVUFXHUADD-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone features a methanone core bridging a 5-bromopyridine moiety and a piperazine ring substituted with a thiazole-thiophene hybrid group.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS2/c18-14-7-13(8-19-9-14)16(23)21-2-4-22(5-3-21)17-20-15(11-25-17)12-1-6-24-10-12/h1,6-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGFBVUFXHUADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of coupling reactions with thiophene, thiazole, and piperazine derivatives under controlled conditions. The final step often involves the formation of the methanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The bromine atom on the pyridine ring can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of thiophene and thiazole.

    Reduction: 5-Hydroxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential applications in pharmacology, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives containing both thiophene and thiazole rings can effectively inhibit various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of thiophene and thiazole structures enhances the antimicrobial efficacy of the compounds.

Anti-inflammatory Properties

Compounds similar to (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone have shown promise as selective inhibitors of cyclooxygenase II (COX-II), a key enzyme involved in inflammation. The anti-inflammatory activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways.

Table 2: Cytotoxicity Testing Results

Cell LineIC50 (µM)Reference
MCF7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Enzyme Inhibition

Research has indicated that the compound may inhibit enzymes involved in metabolic processes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for metabolic syndrome and related disorders.

Interaction with Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to downstream effects such as cell cycle arrest and apoptosis induction.

Case Studies

Several studies have explored the biological activity of related compounds or structural analogs:

Enzyme Inhibition Studies

A study focused on piperazine derivatives found that modifications at the nitrogen position significantly affected enzyme inhibition potency, highlighting the importance of structural nuances in biological activity.

Antitubercular Activity

Research on related piperazine derivatives indicated significant antitubercular activity against Mycobacterium tuberculosis, suggesting that similar modifications could enhance efficacy against bacterial infections.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with nucleophilic sites, while the thiophene and thiazole rings can participate in π-π stacking interactions. The piperazine ring provides additional binding affinity through hydrogen bonding or electrostatic interactions. These combined interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Implications

  • Biological Activity : Urea analogs in and are often designed for kinase inhibition or antimicrobial activity. The target’s bromopyridine and thiophene groups may confer distinct target selectivity .
  • Material Science : Thiophene’s conductive properties could position the target as a candidate for organic electronics, unlike phenyl-substituted analogs .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes bromopyridine, thiophene, and thiazole moieties. Its molecular formula is C16H16BrN3OSC_{16}H_{16}BrN_3OS, with a molecular weight of approximately 394.29 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for anticancer activity, particularly against non-small cell lung carcinoma (NSCLC) and ovarian cancer. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, the antimicrobial efficacy of a series of thiazole derivatives was assessed against MRSA. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, leading to further investigations into their potential as therapeutic agents .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of thiazole-containing compounds. The study demonstrated that these compounds could effectively inhibit the growth of NSCLC cells in vitro, suggesting that the compound might share similar mechanisms of action . The research highlighted the importance of structural modifications in enhancing biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It could interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. Q1. What are the recommended synthetic routes for (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. For example:

Thiazole Formation : React 4-(thiophen-3-yl)thiazol-2-amine with bromoacetyl derivatives under reflux in ethanol with catalytic acetic acid (65°C, 4–8 h) to form the thiazole core .

Piperazine Coupling : Use a nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine moiety to the thiazole ring .

Methanone Linkage : Employ a Friedel–Crafts acylation or carbodiimide-mediated coupling to connect the 5-bromopyridine group to the piperazine-thiazole intermediate .
Yield Optimization : Monitor reaction progress via TLC/HPLC. Recrystallize intermediates from methanol or ethanol to improve purity .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • Basic Techniques :
    • NMR : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl regioisomers) .
    • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C–Br (650–800 cm1^{-1}) stretches .
  • Resolving Inconsistencies : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography. For example, crystal structures (e.g., Acta Cryst. E68 data) can resolve ambiguities in piperazine-thiazole conformation .

Advanced Research Questions

Q. Q3. How can computational methods predict the biological activity of this compound, and what structural features drive its potential pharmacodynamics?

Methodological Answer:

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs, leveraging the thiazole and piperazine motifs as hinge-binding groups .
    • SAR Analysis : Compare with analogs (e.g., replacing thiophen-3-yl with phenyl or adjusting bromopyridine substituents) to assess lipophilicity (ClogP) and metabolic stability .
  • Key Features :
    • The 5-bromopyridine enhances electron-withdrawing effects, potentially improving target affinity.
    • The thiophen-thiazole system may engage in π-π stacking with aromatic residues in binding pockets .

Q. Q4. What strategies are effective in resolving contradictions between experimental and computational data (e.g., DFT vs. observed spectroscopic results)?

Methodological Answer:

  • Case Example : If DFT-predicted 1^1H NMR shifts deviate from experimental
    • Re-optimize Geometry : Use higher-level theory (e.g., B3LYP/6-311++G**) with solvent corrections (PCM model).
    • Check Tautomerism : Assess possible tautomeric forms (e.g., keto-enol equilibria in methanone derivatives) via variable-temperature NMR .
  • Validation : Cross-reference with X-ray structures (e.g., Acta Cryst. E68 data) to confirm bond lengths and angles .

Q. Q5. How can forced degradation studies (e.g., hydrolytic, oxidative) inform the stability profile of this compound?

Methodological Answer:

  • Protocol :
    • Hydrolytic Stress : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze degradation products via LC-MS.
    • Oxidative Stress : Treat with 3% H2_2O2_2 and monitor for sulfoxide formation in the thiazole or thiophene moieties .
  • Analytical Tools : Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .

Methodological Design Questions

Q. Q6. How should researchers design experiments to study the regioselectivity of thiazole ring formation in related analogs?

Methodological Answer:

  • Control Experiments :
    • Synthesize analogs with alternative substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess electronic effects on cyclization .
    • Use 13^{13}C isotope labeling to track carbon sources during thiazole formation .
  • Computational Aid : Perform NBO (Natural Bond Orbital) analysis to identify charge distribution driving regioselectivity .

Q. Q7. What crystallographic techniques are essential for resolving conformational flexibility in the piperazine-thiazole backbone?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution datasets.
  • Refinement : Apply restraints for disordered piperazine rings (e.g., ISOR/SADI in SHELXL) .
  • Validation : Check with PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry .

Data Analysis & Reproducibility

Q. Q8. How can batch-to-batch variability in synthesis be minimized, and what QC metrics are critical?

Methodological Answer:

  • Critical QC Parameters :
    • Purity : ≥95% by HPLC (USP method).
    • Residual Solvents : Adhere to ICH Q3C guidelines (e.g., ethanol ≤5000 ppm) .
  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for bromopyridine coupling) and document impurity profiles via LC-MS .

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